molecular formula C17H19ClN4O4S B2712637 N-(4-chlorophenyl)-2-(3-(4-methylphenylsulfonamido)propanoyl)hydrazinecarboxamide CAS No. 1021065-24-6

N-(4-chlorophenyl)-2-(3-(4-methylphenylsulfonamido)propanoyl)hydrazinecarboxamide

Cat. No.: B2712637
CAS No.: 1021065-24-6
M. Wt: 410.87
InChI Key: ITPQMPMFAKDQJU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(3-(4-methylphenylsulfonamido)propanoyl)hydrazinecarboxamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a carbamoyl group, and a methylbenzenesulfonamido group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(3-(4-methylphenylsulfonamido)propanoyl)hydrazinecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenyl isocyanate with an appropriate amine to form the carbamoyl intermediate. This intermediate is then reacted with 3-(4-methylbenzenesulfonamido)propanamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(3-(4-methylphenylsulfonamido)propanoyl)hydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with other functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-2-(3-(4-methylphenylsulfonamido)propanoyl)hydrazinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(3-(4-methylphenylsulfonamido)propanoyl)hydrazinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(4-chlorophenyl)carbamoyl]amino}-3-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
  • N-(4-{[(3-chlorophenyl)carbamoyl]amino}phenyl)propanamide

Uniqueness

N-(4-chlorophenyl)-2-(3-(4-methylphenylsulfonamido)propanoyl)hydrazinecarboxamide is unique due to the presence of both the chlorophenyl and methylbenzenesulfonamido groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[3-[(4-methylphenyl)sulfonylamino]propanoylamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O4S/c1-12-2-8-15(9-3-12)27(25,26)19-11-10-16(23)21-22-17(24)20-14-6-4-13(18)5-7-14/h2-9,19H,10-11H2,1H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPQMPMFAKDQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NNC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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